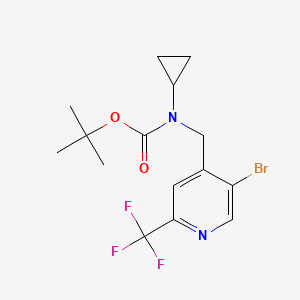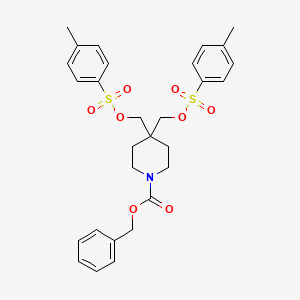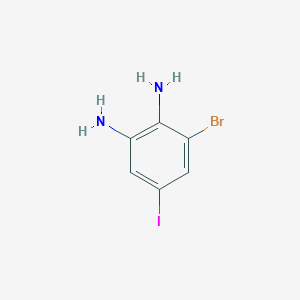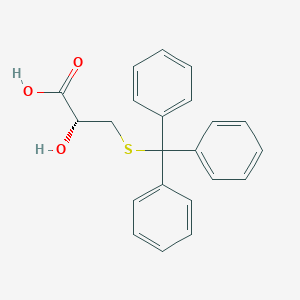![molecular formula C16H12N2O5 B13918618 2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 139725-16-9](/img/structure/B13918618.png)
2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methoxybenzyl group and a nitro group attached to the isoindoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione typically involves the reaction of 4-nitroisoindoline-1,3-dione with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate (Cs2CO3) in an anhydrous solvent like dimethylformamide (DMF) . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 2-(4-methoxybenzyl)-4-aminoisoindoline-1,3-dione.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Applications De Recherche Scientifique
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives have potential antimicrobial and anti-inflammatory properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
2-(4-Methoxybenzyl)-4-nitro-2H-indazole: This compound shares a similar structural motif but differs in the core structure, which is an indazole instead of an isoindoline.
1-(4-Methoxybenzyl)-4-nitro-1H-indole: Another similar compound with an indole core, which also exhibits unique chemical and biological properties.
Uniqueness: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to indazole and indole derivatives. The presence of both methoxybenzyl and nitro groups further enhances its versatility in various applications.
Propriétés
Numéro CAS |
139725-16-9 |
|---|---|
Formule moléculaire |
C16H12N2O5 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-23-11-7-5-10(6-8-11)9-17-15(19)12-3-2-4-13(18(21)22)14(12)16(17)20/h2-8H,9H2,1H3 |
Clé InChI |
LPQVSBXDUHNZII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)


![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)

![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)

![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)

